molecular formula C17H15N3O3 B2851582 (E)-N'-(2-oxoindolin-3-ylidene)-2-(p-tolyloxy)acetohydrazide CAS No. 125299-00-5

(E)-N'-(2-oxoindolin-3-ylidene)-2-(p-tolyloxy)acetohydrazide

Cat. No.: B2851582
CAS No.: 125299-00-5
M. Wt: 309.325
InChI Key: MTPAXXNXAPQKJZ-UHFFFAOYSA-N
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Description

(E)-N'-(2-oxoindolin-3-ylidene)-2-(p-tolyloxy)acetohydrazide is a novel synthetic compound designed for anticancer research, incorporating the privileged 2-oxoindoline scaffold. This chemical class has been demonstrated to show notable cytotoxicity against a range of human cancer cell lines, including colon cancer (SW620), prostate cancer (PC-3), and lung cancer (NCI-H23) . The core research value of this structural analog lies in its potential function as a procaspase-3 activator. Procaspase-3 is an overexpressed zymogen in many cancer cells, and its direct activation is a promising strategy to induce programmed cell death . Related compounds with the ortho-hydroxy-N-acylhydrazone moiety are known to chelate zinc ions in the enzyme's active site, promoting its activation and triggering the apoptosis cascade . In vitro studies on similar molecules have shown that they can cause cell cycle arrest in the S phase and substantially induce late-stage cellular apoptosis[ citation:1]. This mechanism offers a targeted approach for oncology research, positioning this compound as a candidate for further investigation into the development of novel anticancer agents.

Properties

IUPAC Name

N-[(2-hydroxy-1H-indol-3-yl)imino]-2-(4-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3/c1-11-6-8-12(9-7-11)23-10-15(21)19-20-16-13-4-2-3-5-14(13)18-17(16)22/h2-9,18,22H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHIKMRTXFRYXCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)N=NC2=C(NC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Methodology

Reaction Scheme and Precursor Synthesis

The synthesis of (E)-N'-(2-oxoindolin-3-ylidene)-2-(p-tolyloxy)acetohydrazide follows a two-step protocol involving:

  • Preparation of 2-(p-tolyloxy)acetohydrazide.
  • Condensation with isatin to form the hydrazone derivative.

Step 1: Synthesis of 2-(p-Tolyloxy)acetohydrazide
p-Cresol (0.1 mol) is reacted with chloroacetic acid (0.12 mol) in aqueous sodium hydroxide (10% w/v) under reflux for 4–6 hours to yield 2-(p-tolyloxy)acetic acid. The acid is subsequently esterified with methanol in the presence of sulfuric acid (2–3 drops) to form methyl 2-(p-tolyloxy)acetate. Hydrazine hydrate (0.15 mol) is then added to the ester in ethanol, refluxed for 2 hours, and crystallized to obtain 2-(p-tolyloxy)acetohydrazide.

Step 2: Formation of the Hydrazone Derivative
Equimolar quantities of isatin (1H-indole-2,3-dione, 0.003 mol) and 2-(p-tolyloxy)acetohydrazide (0.003 mol) are dissolved in 10 mL of 95% ethanol containing glacial acetic acid (0.5 mL). The mixture is refluxed for 30 minutes, cooled in ice, and filtered to obtain the crude product. Recrystallization from ethanol yields the final compound.

Table 1: Synthetic Conditions for Key Intermediates
Intermediate Reagents/Conditions Yield (%) Melting Point (°C)
2-(p-Tolyloxy)acetic acid p-Cresol, chloroacetic acid, NaOH, reflux 92 148–150
Methyl 2-(p-tolyloxy)acetate 2-(p-Tolyloxy)acetic acid, MeOH, H₂SO₄ 88 62–64
2-(p-Tolyloxy)acetohydrazide Methyl ester, hydrazine hydrate, EtOH, reflux 85 172–174

Stereochemical Considerations

The reaction between isatin and hydrazides typically yields the (Z)-isomer due to thermodynamic stabilization via intramolecular hydrogen bonding between the hydrazide NH and the indole carbonyl. The reported synthesis in the literature exclusively produces the (Z)-configured product, (Z)-N'-(2-oxoindolin-3-ylidene)-2-(p-tolyloxy)acetohydrazide (SI-1). Achieving the (E)-isomer would require alternative strategies, such as:

  • Microwave-assisted synthesis to kinetically favor less stable conformers.
  • Use of bulky substituents to sterically hinder the (Z)-configuration.
  • Photochemical isomerization post-synthesis.

Process Optimization and Challenges

Critical Reaction Parameters

  • Solvent System : Ethanol (95%) ensures solubility of both isatin and the hydrazide while facilitating reflux conditions.
  • Catalyst : Glacial acetic acid protonates the hydrazide’s amino group, enhancing nucleophilic attack on isatin’s C3 carbonyl.
  • Reaction Time : Prolonged reflux (>30 minutes) risks decomposition, while shorter durations (<20 minutes) lead to incomplete conversion.
Table 2: Impact of Reaction Time on Yield
Time (minutes) Yield (%) Purity (HPLC)
20 63 89%
30 86 98%
40 82 95%

Purification Challenges

Recrystallization from ethanol removes unreacted starting materials and byproducts. However, the compound’s limited solubility in cold ethanol necessitates hot filtration to avoid premature crystallization.

Analytical Characterization

Spectroscopic Data

  • IR (KBr, cm⁻¹) : 3290 (N-H stretch), 1702 (C=O, isatin), 1666 (C=O, hydrazide), 2912 (C-H aliphatic), 3107 (C-H aromatic).
  • ¹H NMR (DMSO-d₆, 300 MHz) :
    • δ 7.64 (1H, NH, indole), 7.59 (1H, NH, hydrazide).
    • δ 6.79–7.40 (8H, aromatic protons).
    • δ 4.90 (2H, CH₂), 2.35 (3H, CH₃).
  • Mass Spectrometry : m/z 329.06 [M+H]⁺, consistent with the molecular formula C₁₇H₁₆N₃O₃.

Comparative Analysis With Analogues

Modifying the phenoxy substituent significantly impacts yield and bioactivity:

Table 3: Substituent Effects on Hydrazone Synthesis
Compound Substituent (R) Yield (%) Anti-inflammatory Activity (% Inhibition)
SI-1 4-CH₃ 86 62
SI-2 3-CH₃ 75 58
SI-5 4-Cl 72 71

The 4-chloro derivative (SI-5) exhibits superior activity due to enhanced electron-withdrawing effects, stabilizing the hydrazone-enzyme interaction.

Industrial-Scale Feasibility

  • Cost Analysis : Raw material costs for 1 kg batch:
    • Isatin: $220/kg
    • p-Cresol: $180/kg
    • Total synthesis cost: $650/kg (excluding purification).
  • Environmental Impact : Ethanol recovery systems reduce waste generation by 40%.

Chemical Reactions Analysis

Reactivity and Functional Transformations

The compound’s reactivity is centered on its hydrazide-imine moiety and electron-rich aromatic systems :

Cyclization Reactions

Under basic conditions (e.g., NaOH or triethylamine), the hydrazide group undergoes cyclization to form pyrazole or thiazole derivatives . For example:

  • Reaction with thiourea in ethanol yields 1,3-thiazol-2-amine derivatives , leveraging the nucleophilic attack of sulfur on the hydrazide carbon .

Nucleophilic Addition

The imine (C=N) bond participates in nucleophilic additions with:

  • Grignard reagents : Forms substituted indole derivatives .

  • Cyanide ions : Converts to α-aminonitrile intermediates, enabling further functionalization .

Condensation with Carbonyl Compounds

The hydrazide reacts with aldehydes (e.g., salicylaldehyde) to form hydrazone derivatives under piperidine catalysis, expanding conjugation .

Mechanistic Insights

The compound’s reactivity is governed by:

  • Tautomerism : Exists in equilibrium between keto (indolinone) and enol (indole-enol) forms, influencing electrophilic substitution patterns .

  • Acid/Base Sensitivity : Protonation of the imine nitrogen enhances electrophilicity, facilitating nucleophilic attacks .

Stability and Storage

  • Stability : Degrades under prolonged UV exposure due to photosensitivity of the indole ring .

  • Storage : Stable at 4°C in inert atmospheres for >6 months .

Scientific Research Applications

Anticancer Activity

One of the most notable applications of (E)-N'-(2-oxoindolin-3-ylidene)-2-(p-tolyloxy)acetohydrazide is its potential as an anticancer agent. Several studies have indicated that derivatives of oxoindole compounds exhibit cytotoxic effects against various cancer cell lines. For instance, it has been observed that compounds containing the indole structure can inhibit cell proliferation and induce apoptosis in cancer cells, making them promising candidates for further development in cancer therapy .

Antimicrobial Properties

Research has also highlighted the antimicrobial activity of similar hydrazide derivatives. These compounds have shown effectiveness against a range of bacteria and fungi, suggesting potential applications in treating infectious diseases. The mechanism often involves disrupting microbial cell walls or interfering with metabolic pathways .

Synthesis and Characterization

The synthesis of this compound typically involves a condensation reaction between isatin derivatives and hydrazides under acidic conditions. The reaction yields a product that can be characterized using techniques such as NMR spectroscopy, IR spectroscopy, and X-ray crystallography to confirm its structure .

Case Study 1: Anticancer Efficacy

In a study focused on the anticancer properties of similar compounds, researchers synthesized a series of hydrazone derivatives and tested their cytotoxicity against human cancer cell lines. The results demonstrated that specific modifications to the hydrazone structure significantly enhanced anticancer activity, indicating that this compound could be optimized for greater efficacy .

Case Study 2: Antimicrobial Testing

Another investigation evaluated the antimicrobial properties of various oxoindole derivatives, including those similar to this compound. The study found that certain derivatives exhibited potent activity against multi-drug resistant strains of bacteria, underscoring the potential for developing new antibiotics from this class of compounds .

Potential in Material Science

Beyond biological applications, this compound may have utility in material science. Its structural properties can be exploited in the development of organic semiconductors or as precursors for advanced materials due to its ability to form stable complexes with metal ions .

Data Tables

Application AreaPotential UsesKey Findings
Medicinal ChemistryAnticancer agentsInduces apoptosis in cancer cells
Antimicrobial agentsEffective against drug-resistant bacteria
Material ScienceOrganic semiconductorsForms stable metal complexes

Mechanism of Action

The mechanism of action of (E)-N’-(2-oxoindolin-3-ylidene)-2-(p-tolyloxy)acetohydrazide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by inhibiting or activating these targets, leading to various biological responses. The exact pathways involved would depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Key analogs and their distinguishing features are summarized below:

Compound Name / ID (Source) Core Structure Modifications Key Substituents Configuration
Target Compound 2-(p-tolyloxy)acetohydrazide + 2-oxoindolin-3-ylidene p-Tolyloxy E
4k () 2-(tetrahydroquinolin-6-yl)oxy + 2-oxoindolin-3-ylidene Tetrahydroquinolin Z
Compounds 16–34 () Quinazolinone-thio + 2-oxoindolin-3-ylidene 3-Substituted quinazolinone E/Z
5a–5c () Benzoxazole-thio + 2-oxoindolin-3-ylidene 5-Methyl, 5-nitro, or 5-fluoro on indole E/Z
14 () Diphenylimidazolidinedione + 2-oxoindolin-3-ylidene Diphenylimidazolidinedione E
6a–6b () Piperidine/morpholine-2-oxo + 2-oxoindolin-3-ylidene Piperidine/morpholine E
Substituent Impact on Properties:
  • Electron-Withdrawing Groups (e.g., NO₂ in 5c): Increase polarity, reduce lipophilicity, and enhance anticancer activity (e.g., 5c: IC₅₀ = 0.054 μM) .
  • Electron-Donating Groups (e.g., p-tolyloxy) : Enhance membrane permeability but may reduce receptor binding affinity compared to thioethers (e.g., benzothiazole derivatives in ).
  • Bulkier Groups (e.g., tetrahydroquinolin in 4k): May sterically hinder target engagement but improve selectivity for specific kinases like VEGFR2 .
Anticancer Activity:
Compound (Source) IC₅₀ (μM) Target Mechanism
Target Compound Pending Likely VEGFR2/EGFR inhibition (predicted)
2-[(3-substituted)quinazolinone] () 0.054–5.99 EGFR inhibition, apoptosis induction
5c () N/A High yield (82%) suggests stability
Triazole-thiol derivatives () N/A Active in 3D cancer spheroid models
  • The p-tolyloxy group in the target compound may offer a balance between lipophilicity and solubility, though its activity profile is likely distinct from fluorine-substituted analogs (e.g., compound III in with IC₅₀ = 0.054 μM) .
  • Z vs. E Isomers : The Z-configuration in 4k () may alter binding to VEGFR2 due to spatial differences in the hydrazone bond .

Computational and Structural Insights

  • Molecular Docking : Quinazoline-isatin analogs () show strong EGFR binding via hydrogen bonding with the oxoindolinyl group. The p-tolyloxy group in the target compound may occupy hydrophobic pockets in kinase domains .
  • NMR Analysis : Distinct δH values for hydrazone protons (e.g., 10.7–11.2 ppm in ) confirm E/Z configurations and isomerization tendencies .

Biological Activity

(E)-N'-(2-oxoindolin-3-ylidene)-2-(p-tolyloxy)acetohydrazide, with the CAS number 125299-00-5, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

The molecular formula of this compound is C17_{17}H15_{15}N3_3O3_3, with a molecular weight of 309.319 g/mol. The compound exhibits a density of 1.3 ± 0.1 g/cm³ and a LogP value of 1.34, indicating moderate lipophilicity which may influence its absorption and distribution in biological systems .

Research indicates that derivatives of the 2-oxoindolin-3-ylidene scaffold exhibit significant inhibitory effects on various biological targets, particularly kinases. A study identified N'-(2-oxoindolin-3-ylidene)hydrazide derivatives as moderate inhibitors of c-Met kinase, with IC50_{50} values ranging from 1.3 µM to 2.2 µM for the most potent compounds . The binding interactions and structure-activity relationship (SAR) studies suggest that modifications on the hydrazide moiety can enhance potency.

Anticancer Activity

Several studies have explored the anticancer potential of compounds related to this compound. For instance, derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation through mechanisms involving the modulation of signaling pathways associated with cancer progression .

Inhibition of EGR-1 Activity

Recent research highlighted the ability of certain derivatives to inhibit EGR-1 DNA-binding activity, which is crucial in inflammatory responses and skin disorders like atopic dermatitis. Compounds IT21, IT23, and IT25 demonstrated significant in vivo efficacy in alleviating dermatitis-like lesions in animal models . This suggests that targeting EGR-1 with such compounds could lead to new therapeutic strategies for inflammatory conditions.

Case Studies

  • c-Met Kinase Inhibition : A study synthesized various N'-(2-oxoindolin-3-ylidene)hydrazides and evaluated their inhibitory effects on c-Met kinase. The findings indicated that structural modifications could significantly alter biological activity, emphasizing the importance of SAR analysis .
  • EGR-1 Inhibitors : Another investigation focused on the design and synthesis of 2-(2-oxoindolin-3-ylidene)hydrazinecarbothioamides, which were found to inhibit EGR-1 effectively. The study provided insights into their mechanism and potential applications in treating inflammatory diseases .

Data Tables

To summarize key findings regarding the biological activities and properties of this compound and its derivatives, the following table presents selected data:

Compound NameTargetIC50_{50} (µM)Biological Activity
N'-(2-Oxoindolin-3-ylidene)-hydrazide D2c-Met Kinase1.3Moderate inhibitor
N'-(2-Oxoindolin-3-ylidene)-hydrazide D25c-Met Kinase2.2Moderate inhibitor
2-(2-Oxoindolin-3-ylidene)hydrazinecarbothioamide IT21EGR-1Not reportedAlleviates atopic dermatitis-like lesions
2-(2-Oxoindolin-3-ylidene)hydrazinecarbothioamide IT23EGR-1Not reportedAlleviates atopic dermatitis-like lesions

Q & A

Basic: What are the key considerations for optimizing the synthesis of (E)-N'-(2-oxoindolin-3-ylidene)-2-(p-tolyloxy)acetohydrazide?

The synthesis involves condensation reactions between hydrazide precursors and indole derivatives. Key parameters include:

  • Reagent selection : Phosphorus oxychloride (POCl₃) activates carbonyl groups, while triethylamine (TEA) acts as a base to facilitate condensation .
  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing intermediates.
  • Temperature control : Reactions are typically conducted at 60–80°C to balance yield and side-product formation .
  • Monitoring : Thin-layer chromatography (TLC) is critical to track reaction progress and confirm intermediate purity .

Basic: How is the structural integrity of this compound validated in synthetic workflows?

Structural validation relies on spectroscopic and analytical methods:

  • NMR : ¹H/¹³C NMR identifies hydrazone (N–H, ~10–12 ppm) and indole carbonyl (C=O, ~170 ppm) groups .
  • IR : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3200 cm⁻¹ (N–H stretch) confirm functional groups .
  • Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .
  • X-ray crystallography : Resolves stereochemistry and confirms the (E)-configuration of the hydrazone bond .

Advanced: What mechanistic insights explain its potential antimicrobial activity?

Evidence suggests activity against Gram-positive bacteria (e.g., Staphylococcus aureus) via:

  • Membrane disruption : The indole moiety may intercalate into lipid bilayers, altering permeability .
  • Enzyme inhibition : The hydrazide group chelates metal ions in microbial enzymes (e.g., dehydrogenases) .
  • Structure-activity relationship (SAR) : Substitutions on the p-tolyloxy group enhance lipophilicity, improving bioavailability .

Advanced: How do structural modifications influence its pharmacological profile?

Modification Site Impact on Activity Evidence
Indole C-5/C-7 Bromination increases steric bulk, enhancing selectivity for kinase targets .
p-Tolyloxy group Electron-withdrawing substituents (e.g., Cl, NO₂) improve anti-inflammatory potency .
Hydrazide linker Methylation reduces hydrolytic instability but may decrease binding affinity .

Advanced: How can researchers resolve contradictions between solubility and bioactivity data?

  • Solubility limitations : Low aqueous solubility (logP ~3.5) may mask in vitro activity. Use co-solvents (e.g., DMSO) at <1% to avoid cytotoxicity .
  • Bioactivity assays : Compare results across multiple models (e.g., microbial vs. mammalian cells) to distinguish true activity from artifacts .
  • Prodrug strategies : Introduce phosphate or acetyl groups to enhance solubility without altering the pharmacophore .

Advanced: What experimental models address discrepancies between in vitro and in vivo efficacy?

  • In vitro : Use 3D cell cultures or spheroids to mimic tissue complexity better than monolayer assays .
  • In vivo : Prioritize zebrafish or murine models for preliminary toxicity and pharmacokinetic studies .
  • Mechanistic studies : Combine transcriptomics and proteomics to identify off-target effects that explain efficacy gaps .

Advanced: How is regioselectivity achieved during functionalization of the indole core?

  • Electrophilic substitution : Nitration or bromination at C-5/C-7 is guided by the electron-donating p-tolyloxy group .
  • Microwave-assisted synthesis : Enhances regioselectivity by reducing reaction time and side-product formation .
  • Catalytic control : Lewis acids (e.g., ZnCl₂) direct substitutions to specific positions .

Basic: What stability considerations are critical for long-term storage?

  • Temperature : Store at –20°C to prevent hydrazone bond hydrolysis .
  • Light sensitivity : Protect from UV exposure to avoid photooxidation of the indole ring .
  • Humidity : Use desiccants to minimize hygroscopic degradation .

Advanced: How can computational modeling guide its optimization?

  • Docking studies : Predict binding to kinases (e.g., JAK2) or antimicrobial targets (e.g., dihydrofolate reductase) .
  • MD simulations : Assess conformational flexibility of the hydrazone linker in biological membranes .
  • QSAR models : Correlate substituent electronegativity with anti-inflammatory IC₅₀ values .

Advanced: What polypharmacology risks are associated with this compound?

  • Off-target interactions : The indole scaffold may bind serotonin receptors or cytochrome P450 enzymes, necessitating selectivity screening .
  • Metabolic pathways : Hydrazide hydrolysis generates reactive intermediates; assess hepatotoxicity via CYP450 inhibition assays .

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